(4-Piperidin-4-YL-phenyl)-methanol
Overview
Description
(4-Piperidin-4-YL-phenyl)-methanol is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Piperidin-4-YL-phenyl)-methanol typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Piperidin-4-YL-phenyl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (4-Piperidin-4-YL-phenyl)-methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It can be used as a starting material for the synthesis of drugs that target specific receptors or enzymes in the body .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility makes it valuable in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Piperidin-4-YL-phenyl)-methanol involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with receptors or enzymes, modulating their activity. The phenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: This compound features a similar structure but lacks the methanol group.
Piperidin-4-ol: This compound has a hydroxyl group attached to the piperidine ring and is used in different chemical reactions.
Uniqueness
(4-Piperidin-4-YL-phenyl)-methanol is unique due to the presence of both the piperidine and phenyl groups, along with the methanol group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
IUPAC Name |
(4-piperidin-4-ylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-4,12-14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILJROLFLMLLDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678120 | |
Record name | [4-(Piperidin-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-59-9 | |
Record name | [4-(Piperidin-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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